

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Ethyl-5,5-dimethyloctane

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Compound of Interest

Compound Name: **3-Ethyl-5,5-dimethyloctane**

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Abstract

This document provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of **3-Ethyl-5,5-dimethyloctane**. Understanding the fragmentation of branched alkanes is crucial for structural elucidation in various scientific fields, including drug metabolite identification and impurity profiling. The methodologies and data presented herein serve as a guide for identifying similar branched alkane structures using mass spectrometry.

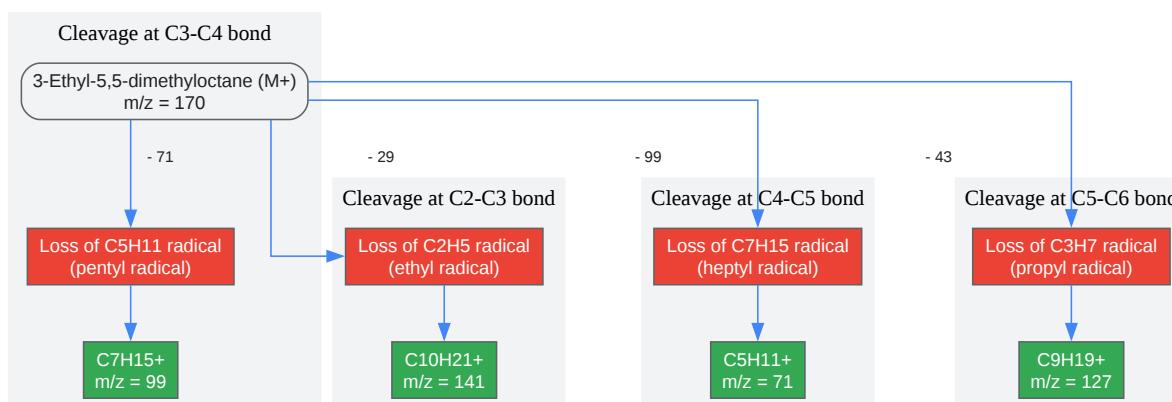
Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization (EI) mass spectrometry, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For branched alkanes like **3-Ethyl-5,5-dimethyloctane**, fragmentation is not random; it is dominated by cleavage at the branching points to form more stable secondary and tertiary carbocations.^{[1][2][3]} Consequently, the molecular ion peak for highly branched alkanes is often of low abundance or entirely absent.^{[1][2]}

Predicted Fragmentation of 3-Ethyl-5,5-dimethyloctane

3-Ethyl-5,5-dimethyloctane (C₁₂H₂₆) has a molecular weight of approximately 170.33 g/mol. [4][5][6] Its structure contains two key branching points: a tertiary carbon at position 3 and a quaternary carbon at position 5. Cleavage at these points is expected to be the most favorable, leading to the formation of stable carbocations. The most likely fragmentation pathways will involve the loss of alkyl radicals from these branching points.

A diagram illustrating the predicted fragmentation pathways is shown below:



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Caption: Predicted electron ionization fragmentation pathways of **3-Ethyl-5,5-dimethyloctane**.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for **3-Ethyl-5,5-dimethyloctane**, their corresponding m/z values, and the neutral loss from the molecular ion. The relative abundance is predicted based on the general principles of carbocation stability,

where fragments resulting from the formation of more stable carbocations are expected to be more abundant.

Fragment Ion (Structure)	m/z	Neutral Loss (Radical)	Predicted Relative Abundance
C ₁₂ H ₂₆ ⁺ (Molecular Ion)	170	-	Very Low to Absent
C ₁₀ H ₂₁ ⁺	141	C ₂ H ₅ • (Ethyl)	Moderate
C ₉ H ₁₉ ⁺	127	C ₃ H ₇ • (Propyl)	High
C ₇ H ₁₅ ⁺	99	C ₅ H ₁₁ • (Pentyl)	High
C ₅ H ₁₁ ⁺	71	C ₇ H ₁₅ • (Heptyl)	Moderate
C ₄ H ₉ ⁺	57	C ₈ H ₁₇ • (Octyl)	High (Base Peak)
C ₃ H ₇ ⁺	43	C ₉ H ₁₉ • (Nonyl)	Moderate
C ₂ H ₅ ⁺	29	C ₁₀ H ₂₁ • (Decyl)	Low

Note: The base peak is predicted to be at m/z 57, corresponding to the stable tertiary butyl cation ((CH₃)₃C⁺), which can be formed through rearrangement after initial fragmentation.

Experimental Protocol

This section outlines a general protocol for the analysis of **3-Ethyl-5,5-dimethyloctane** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

- Dissolve 1 mg of **3-Ethyl-5,5-dimethyloctane** in 1 mL of a volatile organic solvent (e.g., hexane or dichloromethane).
- Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
- Transfer the final dilution to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

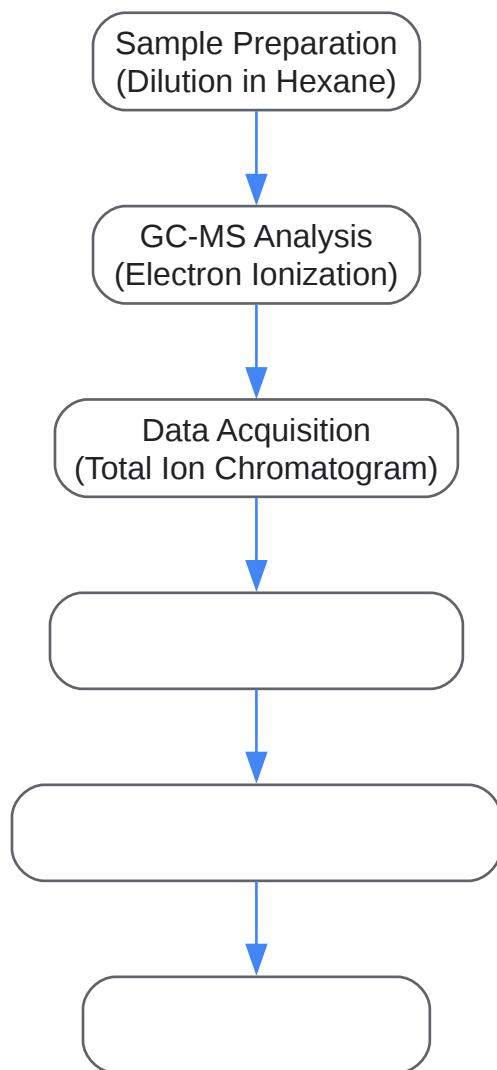
- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.
- Injection Volume: 1 μ L
- Inlet Temperature: 250°C
- Injection Mode: Split (split ratio 50:1)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- MS Ion Source: Electron Ionization (EI)
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Electron Energy: 70 eV
- Mass Range: m/z 20-400

3. Data Analysis

- Acquire the total ion chromatogram (TIC) to determine the retention time of **3-Ethyl-5,5-dimethyloctane**.
- Extract the mass spectrum corresponding to the chromatographic peak.

- Identify the molecular ion (if present) and the major fragment ions.
- Compare the obtained fragmentation pattern with the predicted pattern and reference spectra of similar branched alkanes.

Workflow Diagram



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Caption: Experimental workflow for the GC-MS analysis of **3-Ethyl-5,5-dimethyloctane**.

Conclusion

The mass spectrometry fragmentation of **3-Ethyl-5,5-dimethyloctane** is predicted to be dominated by cleavages at the C3 and C5 branching points, leading to the formation of stable carbocations. The molecular ion is expected to be of very low abundance or absent. The provided protocol offers a robust method for the analysis of this and similar branched alkanes, which is essential for their unambiguous identification in complex matrices.

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